Technical Monograph: 2-Bromo-4-(2-hydroxypropan-2-yl)thiazole
Technical Monograph: 2-Bromo-4-(2-hydroxypropan-2-yl)thiazole
Executive Summary
2-Bromo-4-(2-hydroxypropan-2-yl)thiazole (CAS: Not formally assigned in common catalogs; analogous to 1026598-63-9) is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). It features a thiazole core functionalized with a reactive bromine at the C-2 position and a polar dimethyl carbinol (2-hydroxypropan-2-yl) motif at the C-4 position.
This scaffold is prized for its dual functionality: the C-2 bromine serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the tertiary alcohol at C-4 modulates lipophilicity (LogP) and introduces a defined hydrogen-bond donor/acceptor vector, often critical for active site binding in kinase or GPCR targets.
Physicochemical Profiling & Molecular Weight
Precise molecular weight determination is critical for mass spectrometry (MS) validation and stoichiometry in synthetic protocols. The presence of a bromine atom introduces a characteristic isotopic signature that must be accounted for in analytical workflows.
Table 1: Molecular Identity & Properties
| Property | Value | Notes |
| IUPAC Name | 2-Bromo-4-(2-hydroxypropan-2-yl)-1,3-thiazole | |
| Molecular Formula | ||
| Average Molecular Weight | 222.10 g/mol | Based on standard atomic weights.[1] |
| Monoisotopic Mass ( | 220.9510 Da | Primary MS peak ( |
| Monoisotopic Mass ( | 222.9490 Da | Secondary MS peak ( |
| Isotopic Pattern | 1:1 Doublet | Equal abundance of |
| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; lowered by -OH group. |
| TPSA | ~33 | Thiazole N + Hydroxyl O contributions. |
Isotopic Abundance Logic
The molecular weight of 222.10 g/mol is a weighted average. In high-resolution mass spectrometry (HRMS), the compound will appear as two distinct peaks separated by 2 mass units (m/z 221 and 223 for
Synthetic Methodologies
Two primary routes are established for the synthesis of this scaffold. Method A is preferred for process scalability, utilizing a Grignard addition to an ester precursor. Method B represents a de novo construction of the thiazole ring.
Method A: Grignard Addition to Thiazole Ester (Preferred)
This route leverages the commercially available or easily accessible Ethyl 2-bromo-4-thiazolecarboxylate .
Protocol:
-
Precursor: Dissolve Ethyl 2-bromo-4-thiazolecarboxylate (1.0 eq) in anhydrous THF under
atmosphere. -
Cooling: Cool the solution to 0°C to suppress halogen-metal exchange at the C-2 position.
-
Addition: Dropwise add Methylmagnesium bromide (MeMgBr) (2.2 eq, 3.0 M in ether). The first equivalent converts the ester to the ketone; the second converts the ketone to the tertiary alkoxide.
-
Quench: Carefully quench with saturated aqueous
. -
Workup: Extract with EtOAc, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Mechanism Note: While the C-2 bromine is activated, the nucleophilic attack on the ester carbonyl is kinetically favored at lower temperatures, preserving the aryl bromide for subsequent derivatization.
Method B: Hantzsch Thiazole Synthesis & Sandmeyer
This route builds the ring from acyclic precursors.
-
Cyclization: React 1-Bromo-3-hydroxy-3-methylbutan-2-one with Thiourea in refluxing ethanol.
-
Result: 2-Amino-4-(2-hydroxypropan-2-yl)thiazole.
-
-
Sandmeyer Reaction:
-
Suspend the 2-amino intermediate in acetonitrile.
-
Add Copper(II) bromide (
) and tert-Butyl nitrite (t-BuONO) .[2] -
The diazonium intermediate is formed in situ and immediately displaced by bromide.
-
Figure 1: Synthetic workflow via Grignard addition (Method A).
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[3]
-
NMR (400 MHz,
):- 7.20 ppm (s, 1H): Thiazole C-5 proton. This singlet is diagnostic; its shift confirms the electron-withdrawing effect of the C-2 bromine.
-
1.60 ppm (s, 6H): Gem-dimethyl protons (
). -
2.5-3.0 ppm (br s, 1H): Hydroxyl proton (
), exchangeable with .
-
NMR:
-
Expected peaks at ~160 ppm (C-4), ~135 ppm (C-2, C-Br), ~118 ppm (C-5), ~70 ppm (C-OH), ~30 ppm (
).
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Signature: A clear doublet at m/z 221/223 (
) or 220/222 ( ) depending on the method. The absence of this doublet indicates debromination (a common side reaction if Grignard reagents are used aggressively).
Figure 2: Expected Mass Spectrometry Isotopic Distribution.
Applications in Drug Discovery
This molecule functions as a "linchpin" scaffold .
-
Suzuki-Miyaura Coupling: The C-2 bromine is highly reactive towards aryl boronic acids, allowing the attachment of diversity elements (e.g., biaryl systems).
-
Solubility Enhancement: The 2-hydroxypropan-2-yl group disrupts planarity slightly and adds polarity, improving the aqueous solubility of otherwise hydrophobic kinase inhibitors.
-
Bioisosterism: The thiazole ring is a classical bioisostere for pyridine or oxazole, often improving metabolic stability against oxidative metabolism.
Safety & Handling
-
Hazards: As an aryl bromide, it may be irritating to skin and eyes. The thiazole moiety can possess sensitizing properties.[3]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (bromine-carbon bonds can undergo photolysis over time).
-
Waste: Dispose of as halogenated organic waste.
References
-
PubChem Compound Summary. 2-Bromo-4-(propan-2-yl)-1,3-thiazole (Analogous Structure).[4] National Center for Biotechnology Information. [Link][4]
-
Li, X., et al. (2013). Synthesis of 2-substituted thiazoles via cross-coupling. Chemistry - An Asian Journal.[1][5] (Cited for general thiazole coupling conditions).[1][5]
Sources
- 1. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4-(propan-2-yl)-1,3-thiazole | C6H8BrNS | CID 9834275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
